molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1

3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid

Cat. No.: B6309236
CAS No.: 2109172-86-1
M. Wt: 274.36 g/mol
InChI Key: RHTOTZHVESFYOI-UHFFFAOYSA-N
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Description

The compound “3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis could also involve the reduction of carboxylic acid derivatives to aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the BOC protecting group and the dimethylamino propyl group. The empirical formula of a related compound, 3-(Dimethylamino)propionic acid hydrochloride, is C5H11NO2 · HCl .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the addition and removal of the BOC protecting group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. A related compound, 3-(Dimethylamino)propionic acid hydrochloride, has a molecular weight of 153.61 .

Mechanism of Action

Target of Action

It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.

Pharmacokinetics

It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of other complex organic molecules. The BOC protecting group is a valuable tool in organic synthesis, and the development of new methods for its addition and removal could expand the range of possible reactions .

Properties

IUPAC Name

3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTOTZHVESFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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